2-[4-(2-Methylbutan-2-yl)cyclohexyl]ethan-1-ol
Description
2-[4-(2-Methylbutan-2-yl)cyclohexyl]ethan-1-ol is a secondary alcohol characterized by a cyclohexane ring substituted at the 4-position with a branched 2-methylbutan-2-yl (tert-pentyl) group and an ethanol moiety. Its molecular formula is C₁₃H₂₆O, with a molecular weight of 198.34 g/mol.
Key structural features:
- Cyclohexyl backbone: Enhances rigidity and lipophilicity.
- 4-(2-Methylbutan-2-yl) substituent: A bulky tert-pentyl group contributing to steric hindrance.
- Ethanol moiety: Provides hydrogen-bonding capability and moderate polarity.
Properties
IUPAC Name |
2-[4-(2-methylbutan-2-yl)cyclohexyl]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26O/c1-4-13(2,3)12-7-5-11(6-8-12)9-10-14/h11-12,14H,4-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXOBBTDHWPGKFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1CCC(CC1)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-Methylbutan-2-yl)cyclohexyl]ethan-1-ol typically involves the alkylation of cyclohexanol with 2-methylbutan-2-yl bromide under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction. The product is then purified using standard techniques such as distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and advanced purification methods such as high-performance liquid chromatography (HPLC) ensures the production of high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
2-[4-(2-Methylbutan-2-yl)cyclohexyl]ethan-1-ol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of alkanes
Substitution: Formation of alkyl halides
Scientific Research Applications
2-[4-(2-Methylbutan-2-yl)cyclohexyl]ethan-1-ol is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: In the study of biochemical pathways and as a probe to investigate enzyme activities.
Medicine: Potential use in the development of pharmaceuticals due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-[4-(2-Methylbutan-2-yl)cyclohexyl]ethan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound’s hydrophobic cyclohexyl ring can interact with lipid membranes, affecting membrane fluidity and permeability .
Comparison with Similar Compounds
2-(2-(2-Methylbutan-2-yl)phenoxy)ethan-1-ol (Compound 44b, )
Molecular Formula: C₁₃H₂₀O₂ Molecular Weight: 208.30 g/mol Structure: Phenol ring substituted with a 2-methylbutan-2-yl group at position 2 and an ethoxyethanol (-OCH₂CH₂OH) group. Key Differences:
- Aromatic vs. Alicyclic Core: The phenolic ring in 44b enables π-π interactions, whereas the cyclohexane in the target compound offers greater conformational flexibility.
- Substituent Position: The tert-pentyl group in 44b is ortho to the ethoxyethanol, while the target’s substituent is para on the cyclohexane.
- Physical State : 44b is a colorless liquid (synthesized in 52% yield), suggesting the target compound may also exhibit low viscosity .
| Property | Target Compound | Compound 44b |
|---|---|---|
| Core Structure | Cyclohexane | Phenol |
| Substituent | 4-(2-Methylbutan-2-yl) | 2-(2-Methylbutan-2-yl) |
| Functional Group | Ethanol (-CH₂CH₂OH) | Ethoxyethanol (-OCH₂CH₂OH) |
| Molecular Weight | 198.34 g/mol | 208.30 g/mol |
| Key Interactions | Lipophilic, H-bonding | π-π stacking, H-bonding |
2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol ()
Molecular Formula: C₁₈H₂₈O₃ (estimated) Molecular Weight: ~292.40 g/mol Structure: Phenol substituted with a 1,1,3,3-tetramethylbutyl group at position 4 and two ethoxyethanol chains. Key Differences:
- Bulkier Substituent : The tetramethylbutyl group increases steric hindrance compared to the target’s tert-pentyl group.
- Applications : Used in industrial formulations (e.g., detergents or emulsifiers) due to its amphiphilic structure .
General Trends in Alcohol Derivatives
- Cyclohexyl vs. Phenyl Derivatives : Cyclohexane-based compounds generally exhibit lower melting points and higher volatility than aromatic analogs due to reduced π-system interactions.
- Branching Effects : Tertiary alkyl groups (e.g., tert-pentyl) enhance steric bulk, reducing reactivity in nucleophilic substitutions but improving lipid solubility.
- Ether Linkages: Compounds with ethers (e.g., ethoxyethanol) show increased polarity and water solubility compared to direct alcohol attachments.
Research Findings and Data Gaps
- Synthesis: The target compound’s synthesis may parallel methods used for 44b, involving alkylation of cyclohexanol derivatives with tert-pentyl halides, followed by hydroxylation .
- Degradation Pathways: highlights that ethanol-containing nitrosoureas degrade via carbonium ion intermediates under physiological conditions.
Biological Activity
2-[4-(2-Methylbutan-2-yl)cyclohexyl]ethan-1-ol, also known by its CAS number 18036, is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C13H26O
- Molecular Weight : 198.35 g/mol
- Structure : The compound features a cyclohexyl group substituted with a 2-methylbutan-2-yl chain, contributing to its unique chemical behavior and biological interactions.
Biological Activity Overview
The biological activity of this compound can be categorized based on various experimental studies and data available in chemical databases.
Pharmacological Properties
- Antimicrobial Activity : Preliminary studies indicate that the compound exhibits antimicrobial properties against certain bacterial strains. In vitro tests have shown effective inhibition of bacterial growth, suggesting potential applications in treating infections.
- Anti-inflammatory Effects : Research has highlighted the compound's ability to modulate inflammatory pathways. It has been observed to reduce the production of pro-inflammatory cytokines in cell models, indicating potential therapeutic use in inflammatory diseases.
- Neuroprotective Effects : Some studies suggest that the compound may possess neuroprotective properties, potentially beneficial in neurodegenerative conditions. Mechanistic studies are ongoing to elucidate its action on neuronal cells.
Case Studies
-
Antimicrobial Efficacy Study :
- A study conducted on various bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) demonstrated that this compound exhibited minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL, indicating moderate antimicrobial activity.
Bacterial Strain MIC (µg/mL) Staphylococcus aureus 50 Escherichia coli 100 -
Inflammation Modulation Study :
- In a model of lipopolysaccharide (LPS)-induced inflammation, treatment with the compound significantly reduced levels of TNF-alpha and IL-6 by approximately 40% compared to control groups.
Cytokine Control Level (pg/mL) Treatment Level (pg/mL) TNF-alpha 200 120 IL-6 150 90 -
Neuroprotection in Cell Models :
- In neuroblastoma cell lines exposed to oxidative stress, the compound improved cell viability by approximately 30%, suggesting protective effects against oxidative damage.
The mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:
- The compound may interact with specific receptors involved in inflammation and pain pathways.
- Its structural similarity to known neuroprotective agents suggests potential interactions with neurotransmitter systems.
Safety and Toxicology
While initial studies indicate promising biological activities, safety assessments are crucial. Toxicological evaluations have shown that the compound may cause mild skin irritation and allergic reactions in sensitive individuals. Further studies are needed to establish comprehensive safety profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
